
2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide" is a chemical entity that appears to be related to a class of compounds involving thiadiazole rings. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are of interest due to their potential pharmacological activities.
Synthesis Analysis
The synthesis of related thiadiazole compounds typically involves the condensation of different aromatic or heteroaromatic amines with other chemical reagents. For example, the synthesis of 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole was achieved by condensing 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide . This suggests that a similar approach could be used for the synthesis of the compound , possibly involving a condensation reaction between a fluorophenyl-thiadiazole and a methoxyphenyl derivative.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of aromatic rings and the thiadiazole moiety. The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have been described as near "V" shaped with angles between the two aromatic planes of approximately 84° . This information can be extrapolated to suggest that the compound may also exhibit a similar V-shaped conformation due to the presence of aromatic rings and a thiadiazole ring.
Chemical Reactions Analysis
Thiadiazole compounds can participate in various chemical reactions, primarily due to the reactivity of the amino group and the potential for substitution on the aromatic rings. The compounds described in the provided papers do not detail specific reactions, but it can be inferred that the amino group could be involved in the formation of hydrogen bonds or act as a nucleophile in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can vary widely depending on the substituents attached to the thiadiazole ring and the aromatic rings. For instance, the presence of halogen atoms, such as fluorine, can influence the compound's crystalline structure and intermolecular interactions. The compounds mentioned in the first paper exhibit 3-D arrays formed by various intermolecular interactions, including hydrogen bonds and pi interactions . These interactions are crucial for the stability and solubility of the compounds and can also affect their biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Modeling
A study focused on the synthesis and molecular modeling of imidazothiadiazole analogs, which are structurally related to 2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide. These compounds were evaluated for their anticancer activity against various cancer cell lines, showcasing significant cytotoxic effects, particularly against breast cancer. This research emphasizes the potential of such compounds in the development of new anticancer agents (Abu-Melha, 2021).
Antagonistic Properties on Human Adenosine A3 Receptors
Another study explored thiazole and thiadiazole derivatives as antagonists for human adenosine A3 receptors. These compounds demonstrated significant binding affinity and selectivity, highlighting their potential as a basis for developing new therapeutic agents targeting adenosine receptors, which play a critical role in various physiological processes (Jung et al., 2004).
Anticancer and Cytotoxicity Evaluation
Research on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, structurally similar to the compound of interest, assessed their in-vitro cytotoxicity as potential anticancer agents. These studies are crucial for understanding the biological activities of thiadiazole derivatives and their applicability in cancer therapy (Mohammadi-Farani et al., 2014).
Antimicrobial Activity
A series of sulfide and sulfone derivatives of thiadiazole compounds were synthesized and tested for their antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial and fungal strains (Badiger et al., 2013).
Anti-inflammatory Activity
Compounds featuring the thiadiazole moiety have also been investigated for their anti-inflammatory properties. Such studies are indicative of the versatile potential of thiadiazole derivatives in developing treatments for inflammatory diseases (Sunder & Maleraju, 2013).
Antioxidant, Antimicrobial, and Toxic Properties
Novel thiadiazoline and selenadiazoline derivatives were synthesized and evaluated for their antioxidant and antimicrobial properties, as well as their toxicological profiles. Such research underscores the importance of thiadiazole derivatives in the development of new chemical entities with potential health benefits (Al-Khazragie et al., 2022).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQKUAUXWOFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

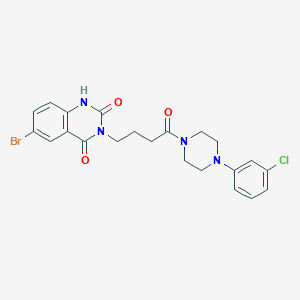
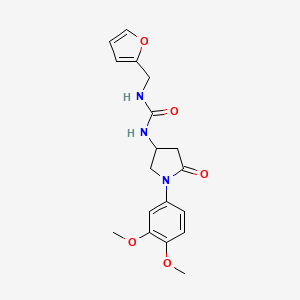
![N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3011271.png)
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B3011272.png)
![2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B3011273.png)
![6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3011275.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)
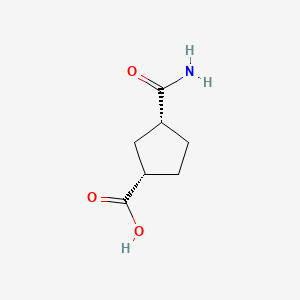


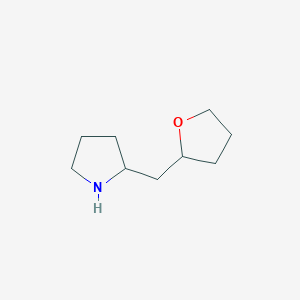

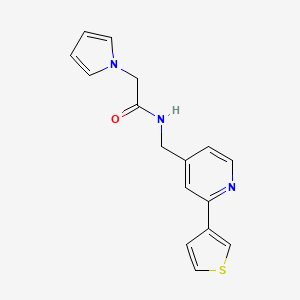
![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)